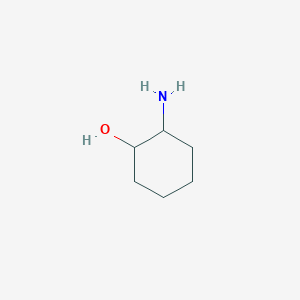

(1R,2S)-2-aminocyclohexanol

Übersicht

Beschreibung

(1R,2S)-2-aminocyclohexanol: is an organic compound with the molecular formula C6H13NO It is a stereoisomer of 2-aminocyclohexanol, specifically the cis form, meaning the amino and hydroxyl groups are on the same side of the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclohexanol typically involves the following steps:

Cyclization Reaction: Starting from cyclohexene, the compound is mixed with acetonitrile and water, and a catalyst is used to facilitate the reaction.

Ring Opening Reaction: The cyclized product undergoes a ring-opening reaction with alcohol in the presence of a catalyst.

Salifying and Splitting: The product is then salified and split using a resolving agent to obtain enantiomerically pure cis-2-aminocyclohexanol.

Industrial Production Methods: The industrial production of cis-2-aminocyclohexanol involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced catalytic methods .

Analyse Chemischer Reaktionen

Primary Reaction Types

The compound participates in reactions typical of amines and alcohols, with stereochemical influences altering outcomes compared to trans isomers.

Mechanistic Insights

- Intramolecular Hydrogen Bonding : The cis arrangement enables H-bonding between NH₂ and OH groups, stabilizing transition states and reducing accessibility for dialkylation.

- Neighboring Group Participation : Hydroxyl groups facilitate O-acetylation or epoxide formation via nucleophilic attack .

- Enzymatic Interactions : Acts as a substrate mimic in polyketide synthase systems, enabling single C2 elongation in biosynthetic pathways.

Comparative Reactivity with Isomers

Case Studies

-

Synthesis of Enantiopure Derivatives :

A three-step industrial process (cyclization, ring-opening, resolution) achieves >99% enantiomeric purity using L-DBTA as a resolving agent . Key conditions: -

Oxazoline Formation :

Reaction with SOCl₂ yields chloroamine intermediates, critical for synthesizing antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of (1R,2S)-2-aminocyclohexanol can be categorized into several key areas:

Chemistry

- Chiral Building Block : It serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality is essential for creating pharmaceuticals with specific stereochemical configurations.

- Asymmetric Synthesis : The compound has been employed in asymmetric synthesis reactions, enhancing enantioselectivity in various chemical transformations.

Biology

- Enzyme Mechanisms : Research has demonstrated that this compound interacts with type II polyketide synthase-like enzymes (AmcF–AmcG), which are integral to the biosynthesis of cispentacin. This interaction is vital for understanding metabolic pathways and enzyme functions.

- Protein-Ligand Interactions : Its ability to act as a ligand allows it to modulate the activity of various proteins and enzymes, influencing biochemical pathways.

Medicine

- Drug Development : The compound is investigated for its therapeutic potential, particularly in synthesizing drugs targeting neurological disorders and other conditions. Its role as an intermediate in pharmaceutical synthesis highlights its importance in medicinal chemistry.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating potential for anticancer drug development.

Industry

- Chemical Production : It is utilized in producing chiral catalysts and liquid crystals, showcasing its versatility beyond academic research.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and its related compounds:

| Compound Name | Configuration | Unique Features |

|---|---|---|

| This compound | Chiral | Interacts with specific enzymes |

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

The unique cis configuration of this compound allows it to form N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups.

Enzyme Interaction Study

A significant study demonstrated that this compound acts as a substrate for specific polyketide synthases. This interaction was crucial for understanding the biosynthesis of complex natural products, emphasizing the compound's role in metabolic engineering.

Chiral Catalysis Research

In catalytic applications, this compound has been utilized as a chiral catalyst in asymmetric synthesis. Research indicated that it could enhance enantioselectivity in reactions involving aziridines, showcasing its utility in organic synthesis.

Cancer Research Insights

Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. These findings highlight the potential for developing novel anticancer agents based on this compound's structure.

Wirkmechanismus

The mechanism of action of cis-2-aminocyclohexanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

trans-2-Aminocyclohexanol: The trans isomer where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring.

Cyclohexanol: A simpler compound with only a hydroxyl group attached to the cyclohexane ring.

Uniqueness: (1R,2S)-2-aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry makes it particularly valuable in the synthesis of chiral molecules and in applications requiring specific molecular interactions .

Biologische Aktivität

(1R,2S)-2-aminocyclohexanol is a chiral compound with significant biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological interactions, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

This compound is characterized by its unique stereochemistry, which influences its reactivity and biological interactions. It contains both an amino group and a hydroxyl group, enabling it to form hydrogen bonds and participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been shown to interact with type II polyketide synthase-like enzymes (AmcF–AmcG), which are involved in the biosynthesis of cispentacin. This interaction plays a crucial role in metabolic pathways, particularly in the formation of key intermediates essential for various biological processes.

Table 1: Comparison with Related Compounds

| Compound Name | Configuration | Unique Features |

|---|---|---|

| This compound | Chiral | Interacts with specific enzymes |

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| (1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate enzyme activity. For instance, it has been investigated as a potential intermediate in drug synthesis targeting neurological disorders. Its role as a ligand in biochemical assays further supports its utility in medicinal chemistry.

Case Studies

- Enzyme Interaction : A study demonstrated that this compound acts as a substrate for certain polyketide synthases. This interaction was crucial for understanding the biosynthesis of complex natural products.

- Chiral Catalysis : In catalytic applications, this compound has been utilized as a chiral catalyst in asymmetric synthesis. Research showed that it could enhance enantioselectivity in reactions involving aziridines .

- Cancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating potential for development as anticancer agents .

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-aminocyclohexanol, and how is stereochemical integrity maintained during synthesis?

Basic

Synthesis of this compound typically involves stereoselective methods such as catalytic hydrogenation of ketoximes or resolution of racemic mixtures via chiral auxiliaries. For example, Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan can generate hydroxylated intermediates, followed by reduction and resolution steps to isolate the desired enantiomer . Chiral catalysts or resolving agents (e.g., tartaric acid derivatives) are critical for maintaining stereochemical integrity. Computational modeling (e.g., DFT studies) may also guide reaction optimization to minimize epimerization .

Q. Which analytical techniques are most effective for determining the enantiomeric purity of this compound?

Basic

Enantiomeric purity is confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or polarimetric analysis (optical rotation: +77° in water for (1S,2S)-enantiomer) . Nuclear Overhauser Effect (NOE) NMR spectroscopy can differentiate diastereomeric adducts formed with chiral derivatizing agents like Mosher’s acid chloride. Mass spectrometry coupled with ion mobility separation (IMS-MS) is emerging for rapid enantiomer discrimination .

Q. How can researchers address challenges related to P-glycoprotein (P-gp)-mediated efflux in CNS-targeted compounds derived from this compound?

Advanced

Derivatives such as quinolizidinone amides exhibit potent M1 allosteric modulation but are often P-gp substrates, limiting brain penetration. Strategies include:

- Structural modifications : Introducing bulky substituents (e.g., isoquinoline in 5c) to reduce P-gp recognition .

- Prodrug approaches : Masking polar functional groups (e.g., hydroxyl or amine) with lipophilic moieties to enhance passive diffusion .

- Co-administration with P-gp inhibitors : Preclinical testing with elacridar or tariquidar to assess efflux mitigation .

Q. What strategies are employed to optimize diastereoselectivity in reactions using this compound as a chiral auxiliary?

Advanced

The stereoselective synthesis of phosphine oxides using this compound involves:

Oxazaphospholidine formation : High diastereoselectivity (>20:1) via P(V) or P(III) intermediates, guided by DFT calculations to predict transition states .

Ring-opening with organometallic reagents : Inversion at phosphorus ensures retention of configuration in final phosphine oxides .

Chiral auxiliary cleavage : Acidic hydrolysis under mild conditions preserves stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

Basic

Key applications include:

- Chiral building blocks : Synthesis of β-amino acids for peptide mimetics and foldamers .

- Allosteric modulators : Development of M1 muscarinic receptor agonists for cognitive disorders (e.g., Alzheimer’s) .

- Stereoselective catalysis : As a chiral auxiliary in asymmetric synthesis of phosphine oxides and heterocycles .

Q. How do structural modifications of this compound derivatives influence potency and selectivity in M1 allosteric modulators?

Advanced

- Amide vs. ester linkages : Amides (e.g., 38) show higher potency (IC50 < 100 nM) due to improved hydrogen bonding with receptor residues .

- Heterocyclic substituents : Pyran derivatives (e.g., 4o) reduce hERG inhibition (IC50 > 15 μM) while maintaining efficacy in fear-conditioning models .

- Steric hindrance : Bulky groups (e.g., bromo-nicotinamide) enhance selectivity for M1 over M2/M4 subtypes .

Q. What solubility and stability considerations are critical when handling this compound in experimental settings?

Basic

- Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hexane .

- Stability : Store at 2–8°C under inert atmosphere; avoid prolonged exposure to light or oxidizing agents to prevent decomposition .

Q. How do researchers reconcile discrepancies in reported biological activities of this compound derivatives across studies?

Advanced

- Standardized assays : Use cell lines with consistent M1 receptor expression levels (e.g., CHO-K1) and calcium flux assays .

- Metabolic profiling : Assess liver microsome stability to identify rapid degradation pathways .

- Enantiomeric verification : Re-test compounds with confirmed chiral purity to rule out activity differences due to contamination .

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.